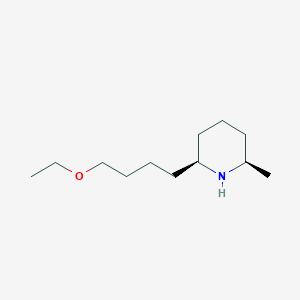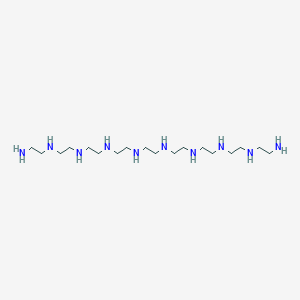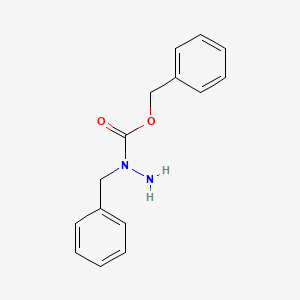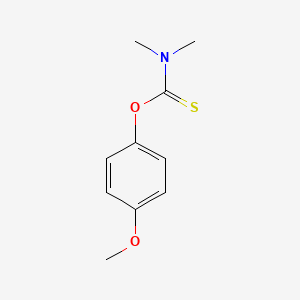![molecular formula C18H24N4O7 B14730013 Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate CAS No. 4811-37-4](/img/structure/B14730013.png)
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its multiple amide and ester functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the stepwise addition of amino acid derivatives, each protected by a phenylmethoxycarbonyl group, followed by esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using peptide synthesizers, which can efficiently handle the repetitive addition of amino acid derivatives. The reaction conditions often include the use of organic solvents like dichloromethane and coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester and amide bonds in the presence of water and acid or base.
Oxidation: Oxidizing agents can modify the phenylmethoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields amino acids and ethanol, while oxidation can produce phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic uses, including as a prodrug.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate involves its interaction with biological molecules through its amide and ester groups. These interactions can lead to the inhibition or activation of enzymes, modulation of protein function, and alteration of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate: A glycine derivative with similar protective groups.
Indole derivatives: Compounds with similar amide and ester functionalities but different core structures.
Uniqueness
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate is unique due to its specific combination of functional groups and its ability to undergo multiple types of chemical reactions. This versatility makes it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
4811-37-4 |
|---|---|
Molekularformel |
C18H24N4O7 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C18H24N4O7/c1-2-28-17(26)11-21-15(24)9-19-14(23)8-20-16(25)10-22-18(27)29-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,19,23)(H,20,25)(H,21,24)(H,22,27) |
InChI-Schlüssel |
CJFWEUVSVZPMKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





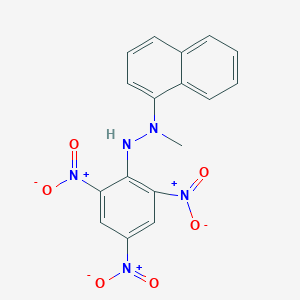
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)


